A Comprehensive Technical Guide to Methyl 5-[(4-formylphenoxy)methyl]-2-furoate: Synthesis, Properties, and Potential Applications
A Comprehensive Technical Guide to Methyl 5-[(4-formylphenoxy)methyl]-2-furoate: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides an in-depth exploration of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a complex organic molecule with potential applications in medicinal chemistry and materials science. While direct experimental literature on this specific compound is limited, this document, intended for researchers, scientists, and drug development professionals, consolidates its known nomenclature and provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential utility. This is achieved by leveraging established principles of organic chemistry and drawing parallels with structurally analogous compounds. The guide offers a detailed, albeit hypothetical, synthetic protocol, predicted physicochemical and spectroscopic data, and a discussion of potential research avenues.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational to scientific discourse. This section details the systematic naming and various identifiers for the title compound.
IUPAC Name
The formal name, assigned according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate [1].
Synonyms and Identifiers
In scientific literature and chemical databases, this compound may be referenced by several alternative names and identifiers. A comprehensive list is provided in Table 1 for ease of cross-referencing.
| Identifier Type | Identifier | Source |
| Synonym | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | PubChem[1] |
| Synonym | 5-(4-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester | PubChem[1] |
| CAS Number | 332165-48-7 | PubChem[1] |
| PubChem CID | 773528 | PubChem[1] |
| ChEMBL ID | CHEMBL1452768 | PubChem[1] |
| Molecular Formula | C₁₄H₁₂O₅ | PubChem[1] |
| SMILES | COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=O | PubChem[1] |
| InChIKey | AYHOLHMSJNQTNA-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. This section outlines the known and predicted properties of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that while some data is available from databases, other values are estimated based on the compound's structure and data from similar molecules.
| Property | Value | Source/Method |
| Molecular Weight | 260.24 g/mol | PubChem[1] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Predicted: > 300 °C at 760 mmHg | Inferred |
| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Inferred |
| LogP | 2.1 | PubChem (Computed) |
Predicted Spectroscopic Data
For the purpose of characterization by researchers who may synthesize this compound, predicted spectroscopic data is provided below. These predictions are based on the analysis of the compound's functional groups and comparison with spectral data of analogous structures.
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted Spectrum (CDCl₃, 400 MHz):
-
δ 9.90 (s, 1H, -CHO)
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δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H ortho to -CHO)
-
δ 7.15 (d, J = 8.4 Hz, 2H, Ar-H meta to -CHO)
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δ 7.10 (d, J = 3.6 Hz, 1H, Furan H-3)
-
δ 6.50 (d, J = 3.6 Hz, 1H, Furan H-4)
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δ 5.20 (s, 2H, -O-CH₂-Furan)
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δ 3.90 (s, 3H, -OCH₃)
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2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted Spectrum (CDCl₃, 100 MHz):
-
δ 190.8 (-CHO)
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δ 163.5 (Ar-C-O)
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δ 158.8 (Ester C=O)
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δ 148.0 (Furan C-5)
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δ 144.2 (Furan C-2)
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δ 132.2 (Ar-CH ortho to -CHO)
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δ 130.5 (Ar-C-CHO)
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δ 118.9 (Furan C-3)
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δ 115.0 (Ar-CH meta to -CHO)
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δ 112.1 (Furan C-4)
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δ 62.0 (-O-CH₂-Furan)
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δ 52.3 (-OCH₃)
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2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
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Predicted Characteristic Absorption Bands (cm⁻¹):
2.2.4. Mass Spectrometry (MS)
-
Predicted Molecular Ion Peak (m/z):
-
[M]⁺ = 260.07 for C₁₄H₁₂O₅
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Synthesis and Mechanistic Insights
While a specific published synthesis for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate has not been identified, a highly plausible and efficient synthetic route can be designed based on well-established organic reactions. The proposed synthesis involves a two-step process starting from readily available precursors.
Proposed Synthetic Scheme
The overall proposed synthesis is depicted in the following scheme:
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure and has not been optimized. Appropriate safety precautions should be taken when handling all chemicals.
Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate
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Reagents and Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add methyl 5-(hydroxymethyl)-2-furoate (1 equiv.). Dissolve the starting material in anhydrous dichloromethane (DCM).
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Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv.) dropwise to the stirred solution.
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Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-(chloromethyl)-2-furoate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate
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Reagents and Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1 equiv.) and anhydrous potassium carbonate (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF).
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Reaction: Stir the mixture at room temperature for 30 minutes. Add a solution of crude methyl 5-(chloromethyl)-2-furoate (1.1 equiv.) in DMF dropwise. Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
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Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.
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Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.
Mechanistic Rationale: The Williamson Ether Synthesis
The key bond-forming step in this synthesis is the Williamson ether synthesis, an Sₙ2 reaction. The mechanism is illustrated below.
Caption: Mechanism of the Williamson ether synthesis.
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion[3]. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the furan ring in a backside attack, displacing the chloride leaving group[3][4]. This Sₙ2 reaction is generally efficient for primary halides like the proposed chloromethyl intermediate[3][4].
Potential Applications in Drug Discovery and Materials Science
The molecular architecture of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, which combines a furan-2-carboxylate core with a phenoxy ether linkage and a reactive aldehyde group, suggests a range of potential applications, particularly in the realm of drug discovery.
Furan Derivatives in Medicinal Chemistry
The furan nucleus is a common scaffold in a multitude of biologically active compounds and approved pharmaceuticals[1][5][6]. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[6]. The ester and ether functionalities present in the target molecule can influence its pharmacokinetic properties, such as solubility and membrane permeability.
Aldehyde Functionality as a Reactive Handle
The terminal aldehyde group is a versatile functional group that can participate in various chemical transformations. This makes the title compound a potentially valuable intermediate for the synthesis of more complex molecules. For instance, it can undergo:
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Reductive amination: To synthesize a diverse library of secondary and tertiary amines.
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Wittig reaction: To form carbon-carbon double bonds.
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Condensation reactions: With various nucleophiles to form Schiff bases, hydrazones, and other derivatives.
These transformations allow for the introduction of new pharmacophores and the exploration of structure-activity relationships in drug design. For example, derivatives of furan-2-carboxaldehydes have been investigated as hemoglobin modulators for the treatment of sickle cell disease[7].
Potential as a Building Block in Materials Science
The rigid furan and benzene rings, connected by a flexible ether linkage, could be of interest in the design of novel organic materials. The aldehyde functionality could be used for polymerization or for grafting onto surfaces to modify their properties. Furan-based polymers are being explored for various applications, including as bio-based alternatives to petroleum-derived plastics[8].
Safety and Handling
While specific toxicity data for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is not available, it is prudent to handle this compound with the care afforded to all new chemical entities. Based on the GHS classifications of its precursors and structurally related compounds, the following hazards should be considered:
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Methyl 5-(hydroxymethyl)-2-furoate: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[9].
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4-Hydroxybenzaldehyde: Causes serious eye irritation.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a compound with significant potential as a versatile building block in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its nomenclature and a scientifically sound, albeit hypothetical, pathway for its synthesis and characterization. The presence of multiple functional groups within its structure opens up numerous avenues for further chemical modification and exploration of its biological activity and material properties. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising molecule.
References
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 773528, Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. Retrieved January 25, 2026, from [Link].
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Pharmacological activity of furan derivatives. (2024, December 10). Journal of Applied Pharmaceutical Science and Research. Retrieved from [Link]
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Furan Derivatives and Their Role in Pharmaceuticals. (2025, April 16). BioScience Academic Publishing. Retrieved from [Link]
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Omar, A. M., et al. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. Retrieved from [Link]
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[The substituent structures and characteristic infrared spectra of alpha-furan esters]. (n.d.). PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12733589, Methyl 5-(hydroxymethyl) furan-2-carboxylate. Retrieved January 25, 2026, from [Link].
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Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. (n.d.). RSC Publishing. Retrieved from [Link]
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